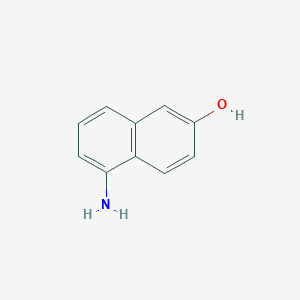

5-Amino-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBRKZMSECKELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058951 | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-97-5 | |

| Record name | 5-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NZH84CBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Chemistry of 5 Amino 2 Naphthol

Established Synthetic Routes for 5-Amino-2-naphthol

Traditional methods for modifying this compound often involve multi-step sequences that navigate the reactivity of its functional groups. The regioselective synthesis of its derivatives, particularly when substituents are on different rings, can be a significant challenge. nih.gov

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to substitute an amino group with a wide range of functionalities via a diazonium salt intermediate. lumenlearning.com However, the direct application of the Sandmeyer reaction to this compound is problematic. nih.govwm.edu The primary challenge stems from the electron-donating hydroxyl group, which is highly activating. nih.govresearchgate.net This activation makes the naphthalene (B1677914) ring too electron-rich, which slows down the initial electron transfer from the copper(I) catalyst to the diazonium ion, a crucial step in the reaction mechanism. nih.gov Even when the hydroxyl group is protected as a methyl ether, the conventional Sandmeyer reaction using cuprous salts remains inefficient. nih.govresearchgate.net

Another complication is the propensity of the activated naphthol ring to undergo side reactions, such as azo coupling, which is a common reaction for 2-naphthols. researchgate.net To overcome these challenges, a strategic approach involving the temporary introduction of a deactivating group is necessary to facilitate the desired transformation. nih.govwm.edu

A highly effective strategy to enable the Sandmeyer reaction on this compound involves the use of a sulfonic acid (-SO₃H) group as both a protecting and an activating group. nih.govwm.eduresearchgate.net The sulfonic acid group is introduced at the 1-position of the this compound molecule. nih.govresearchgate.net

The sulfonic acid group serves three critical functions in this context:

Protection: It physically blocks the highly reactive 1-position, preventing undesirable side reactions like azo coupling. researchgate.net

Solubility Modification: It leads to the formation of an insoluble internal salt, a diazonium sulfonate zwitterion, which can be easily isolated by filtration. nih.govresearchgate.net

This approach is not only efficient but also inexpensive and avoids the use of organic solvents and costly reagents, using only water and sulfuric acid. nih.govwm.edu

The introduction and subsequent removal of the sulfonic acid group are key to the synthetic strategy.

Sulfonation: The sulfonation of this compound is achieved by reacting it with sulfuric acid. nih.govwm.edu The reaction's success is attributed to the presence of both the amino and hydroxyl groups. nih.govresearchgate.net Under the strongly acidic conditions, the amino group is protonated, rendering it unreactive. nih.govresearchgate.net The sulfonation is believed to proceed via a sulfate (B86663) ester intermediate formed at the hydroxyl group, which then rearranges to place the sulfonic acid group at the 1-position. nih.govresearchgate.net This mechanism is supported by the observation that the methyl ether derivative of this compound does not undergo sulfonation under similar conditions. nih.govresearchgate.net The process yields 5-amino-2-hydroxynaphthalene-1-sulfonic acid in high yield. nih.gov

Desulfonation: After the Sandmeyer reaction is completed (e.g., to produce 5-bromo-2-hydroxynaphthalene-1-sulfonic acid), the sulfonic acid group must be removed to yield the final product. Desulfonation is essentially the reverse of sulfonation and is an electrophilic aromatic substitution where H⁺ acts as the electrophile. masterorganicchemistry.com The process is facilitated by heating the compound in dilute aqueous sulfuric acid. nih.govresearchgate.net The hydroxyl group on the naphthalene ring activates the ring towards electrophilic substitution, thereby accelerating the desulfonation process. wm.eduresearchgate.net

The following table summarizes the three-step process to synthesize 5-bromo-2-naphthol from this compound, illustrating the practical application of these mechanisms.

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Sulfonation | Sulfuric acid (H₂SO₄), 55°C | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | Protects the 1-position and activates the ring for the Sandmeyer reaction. nih.govwm.edu |

| 2 | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄2. CuBr, CuBr₂, HBr | 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | Converts the amino group to a bromo group. nih.gov |

| 3 | Desulfonation | 20% aq. H₂SO₄, reflux | 5-Bromo-2-naphthol | Removes the sulfonic acid protecting group. nih.govwm.edu |

Role of Sulfonic Acid as Protecting and Activating Group in Naphthol Functionalization

Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the production of aminonaphthol derivatives, green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. arcjournals.orggoogle.com

A significant advancement in green synthesis is the use of solvent-free, or solid-state, reaction conditions. researchgate.net These methods are advantageous as they reduce pollution, lower costs, and simplify reaction procedures and work-ups. arcjournals.orgresearchgate.net For the synthesis of aminonaphthol derivatives, particularly 1-amidoalkyl-2-naphthols, various solvent-free methods have been developed.

These reactions are often conducted by heating a mixture of the reactants (e.g., 2-naphthol (B1666908), an aldehyde, and an amine or amide) in the presence of a catalyst. rsc.orgasianpubs.org Catalysts used in these solvent-free syntheses are often heterogeneous and recyclable, further enhancing the green credentials of the process. patsnap.comsoran.edu.iq Examples include:

Nano-sulfated zirconia researchgate.net

Sulfonic acid-functionalized silica soran.edu.iq

p-Nitrobenzoic acid asianpubs.org

Fe₃O₄ nanoparticles eurekaselect.com

These solvent-free approaches often lead to high yields in shorter reaction times compared to traditional solvent-based methods. researchgate.netsoran.edu.iq

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green and efficient synthesis. arcjournals.orgscirp.org The synthesis of 1-aminoalkyl-2-naphthol and 1-amidoalkyl-2-naphthol derivatives is frequently achieved through a one-pot, three-component Mannich-type reaction, often referred to as the Betti reaction. rsc.orgmdpi.com

The general reaction involves the condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine or amide. mdpi.com The generally accepted mechanism proceeds through the initial formation of a highly reactive ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde. mdpi.com This intermediate then undergoes a nucleophilic conjugate addition with the amine or amide to form the final product. mdpi.com

Numerous catalytic systems have been developed to promote this reaction under green conditions, often solvent-free or in water. google.comrsc.org

| Catalyst / Promoter | Reactants | Product Type | Key Advantages |

| L-proline | Aromatic aldehydes, 2-naphthol, piperidine | Betti bases (1-aminoalkyl-2-naphthols) | Solvent-free, high efficiency. rsc.org |

| BiCl₃ | Naphthols, 2-bromobenzaldehydes, cyclic secondary amines | Aminonaphthols | Solvent-free, very short reaction times (10-15 min). rsc.org |

| Phenylboronic acid | 2-naphthol, aromatic aldehydes, acetamide/acrylamide | 1-Amidoalkyl-2-naphthols | Solvent-free, green synthesis. mdpi.com |

| Tetrachlorosilane (TCS) | 2-naphthol, aromatic aldehydes, acetonitrile | 1-Amidoalkyl-2-naphthols | Solvent-free, room temperature, inexpensive reagent. scirp.org |

| SO₃H-Carbon | β-naphthol, aromatic aldehydes, amides | 1-Amidoalkyl-2-naphthols | Recyclable solid acid catalyst, solvent-free. arcjournals.org |

| None (Catalyst-Free) | 2-naphthol, aldehydes, amines | Aminoalkylnaphthols | Performed in dichloromethane (B109758) at room temperature; mild conditions, excellent yields. tandfonline.com |

These MCRs provide a powerful and atom-economical route to a diverse library of aminonaphthol derivatives, which are important precursors for bioactive molecules and chiral ligands. arcjournals.orgrsc.orgmdpi.com

Catalytic Strategies in Green Synthesis (e.g., Tannic Acid, Methane (B114726) Sulfonic Acid, Ionic Liquids)

In the pursuit of environmentally benign chemical processes, several green catalytic strategies have been developed for the synthesis of aminonaphthols and their derivatives. These methods often involve multicomponent reactions, offering advantages like high atom economy, mild reaction conditions, and reduced use of hazardous solvents.

Tannic Acid: A naturally occurring, biodegradable polyphenol, tannic acid has emerged as a cost-effective and eco-friendly catalyst. nih.govuni.lu It has been effectively used in the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, which are precursors to 1-aminoalkyl-2-naphthol derivatives. nih.govwikidata.org The reaction condenses a β-naphthol, an aldehyde, and an amide under solvent-free conditions. nih.govuni.lu Research has shown that using a catalytic amount of tannic acid (e.g., 3 mol%) can lead to excellent yields under thermal heating or microwave irradiation, significantly reducing reaction times. nih.govuni.luuni.lu The catalyst is believed to activate the carbonyl group of the aldehyde, facilitating the subsequent nucleophilic attack by the naphthol and amide. uni.lu

Methane Sulfonic Acid (MSA): As a strong, non-oxidizing, and biodegradable organic acid, methane sulfonic acid serves as an efficient catalyst in various organic transformations. nih.govscribd.com It has been employed in the three-component Betti reaction to produce aminonaphthols. nih.govfishersci.ca For instance, the reaction of 2-naphthol, an amine, and an aldehyde can be catalyzed by MSA to yield the corresponding Betti base. fishersci.ca MSA's high acidity and low corrosivity (B1173158) make it a practical alternative to traditional mineral acids. nih.gov

Ionic Liquids (ILs): Ionic liquids have gained attention as green catalysts and solvents due to their low volatility, thermal stability, and recyclability. fishersci.atepa.gov Various Brønsted-acidic and other ionic liquids have been utilized to catalyze the one-pot, three-component synthesis of amidoalkyl naphthols under solvent-free conditions. fishersci.atfishersci.be For example, protic pyridinium (B92312) ionic liquids like 2-methylpyridinium trifluoromethanesulfonate (B1224126) can effectively catalyze the condensation of 2-naphthol, aldehydes, and amides with high yields and allow for the easy recovery and reuse of the catalyst. fishersci.at The mechanism often involves the in-situ generation of ortho-quinone methides, which then react with the nitrogen nucleophile. fishersci.at Neutral ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have also been used as a medium, promoting the reaction without the need for an additional catalyst. uni.lu

Regioselective Synthesis Strategies for Substituted Naphthols

Achieving regioselectivity in the synthesis of disubstituted naphthalenes, especially when the substituents are on different rings, presents a significant chemical challenge. nih.gov The synthesis of this compound and its derivatives often relies on controlling the position of incoming functional groups on the naphthalene core.

One of the classic methods for the regioselective amination of naphthols is the Bucherer reaction . This reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. nih.govuni.lu The reaction is widely used in industry for producing dye intermediates, such as converting 1,7-dihydroxynaphthalene (B165257) to 7-amino-1-naphthol. nih.gov The mechanism involves the addition of bisulfite to the naphthol, which facilitates nucleophilic attack by ammonia, followed by the elimination of water and bisulfite to form the corresponding aminonaphthol. nih.gov This process allows for the specific placement of an amino group on the naphthalene ring.

Another key strategy involves the use of protecting and activating groups . For instance, in the synthesis of 5-bromo-2-naphthol from this compound, direct bromination via the Sandmeyer reaction is problematic because the hydroxyl group is too activating. nih.govnih.gov To overcome this, a sulfonic acid group can be regioselectively introduced at the 1-position. This group serves a dual purpose: it deactivates the ring sufficiently to allow the Sandmeyer reaction to proceed smoothly and protects the 1-position from unwanted side reactions. nih.govnih.gov After the bromo group is installed, the sulfonic acid group can be easily removed by desulfonation in dilute aqueous acid, yielding the desired regiochemically pure 5-bromo-2-naphthol. nih.govnih.gov

Modern catalytic methods also offer pathways for regioselective functionalization. Iron-catalyzed dearomative amination of β-naphthols has been developed to synthesize β-naphthalenone derivatives. nih.govnih.gov Furthermore, direct ortho-selective amination of 2-naphthol with hydrazines provides a metal-free, one-pot method to synthesize N-substituted 1-amino-2-naphthols, avoiding the formation of common byproducts. ontosight.ai

Derivatization of this compound for Advanced Applications

The functional groups of this compound serve as handles for further chemical modification, leading to a variety of derivatives with applications in areas such as dye chemistry and multistep organic synthesis.

Synthesis of 5-Bromo-2-naphthol from this compound

The preparation of 5-Bromo-2-naphthol from this compound is a well-documented multi-step process that showcases a strategic use of protecting groups to achieve regioselectivity. nih.govnih.gov A direct Sandmeyer reaction on this compound to replace the amino group with a bromine atom is generally unsuccessful due to the high reactivity of the naphthalene ring, which is activated by the hydroxyl group. nih.govnih.gov

The successful synthesis involves a three-step procedure:

Sulfonation: this compound is treated with sulfuric acid to introduce a sulfonic acid group at the C1 position, adjacent to the hydroxyl group. This step yields 5-amino-2-hydroxynaphthalene-1-sulfonic acid. nih.gov This intermediate is crucial as the electron-withdrawing sulfonic acid group deactivates the ring, making the subsequent Sandmeyer reaction viable. nih.govnih.gov

Sandmeyer Reaction: The amino group of 5-amino-2-hydroxynaphthalene-1-sulfonic acid is diazotized using sodium nitrite (B80452) in an acidic medium, followed by reaction with a copper(I) bromide source. This replaces the diazonium group with a bromine atom, forming 5-bromo-2-hydroxynaphthalene-1-sulfonic acid. nih.gov

Desulfonation: The final step involves the removal of the sulfonic acid protecting group. The crude product from the Sandmeyer reaction is heated in aqueous sulfuric acid, which cleaves the C-S bond and restores the proton at the C1 position, yielding the final product, 5-Bromo-2-naphthol. nih.govnih.gov

The following table summarizes the key steps and reagents for this transformation.

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1. Sulfonation | This compound | Sulfuric acid (H₂SO₄) | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | Protection and activation for Sandmeyer reaction. nih.gov |

| 2. Sandmeyer Reaction | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | Sodium nitrite (NaNO₂), NaOH, CuBr₂ | 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | Introduction of the bromo group. nih.gov |

| 3. Desulfonation | 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | Aqueous sulfuric acid (H₂SO₄) | 5-Bromo-2-naphthol | Removal of the protecting group. nih.gov |

Preparation of Azo Compounds Incorporating this compound

Azo compounds, characterized by the R−N=N−R′ functional group, are widely used as dyes and pigments. The synthesis of azo dyes typically involves a two-step process: diazotization and azo coupling. ereztech.com

Diazotization: An aromatic primary amine is converted into a diazonium salt. In the context of this compound, its primary amino group can be reacted with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction transforms the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542) or another amine. For instance, if this compound were diazotized, the resulting diazonium salt could be coupled with another aromatic molecule like 2-naphthol or N,N-dimethylaniline to form a complex azo dye. easychem.orgguidetopharmacology.orgwikipedia.org The hydroxyl group on the this compound moiety would influence the final color and properties of the resulting dye. The position of the coupling reaction is directed by the activating groups on the coupling component.

While specific examples starting directly with this compound as the diazo component are not detailed in the provided search results, the general chemistry is well-established. The process allows for the creation of a vast library of colored compounds by varying both the diazo component and the coupling partner.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Amino 2 Naphthol

Photophysical Properties and Excited-State Dynamics of 5-Amino-2-naphthol

The study of this compound, a type of aminonaphthol, is significant for understanding fundamental charge transfer mechanisms, with potential applications in material, chemical, and biological sciences. researchgate.netrsc.org Aminonaphthols are photoacids containing both hydroxyl (OH) and amino (NH2) groups, which can act as protonation sites. researchgate.netrsc.org These compounds are known to undergo excited-state proton transfer (ESPT) in water upon excitation. researchgate.netrsc.org The investigation into this compound often involves comparing its behavior to isomers like 8-Amino-2-naphthol (B94697) to understand the effects of the functional group positions. bowdoin.edu

Excited-State Proton Transfer (ESPT) Mechanisms in Aminonaphthols

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule's acidity increases significantly upon electronic excitation. uni-regensburg.de In aminonaphthols, this process is particularly complex due to the presence of two potential proton-donating groups: the hydroxyl and the amino/ammonium (B1175870) groups. researchgate.netrsc.orgacs.org The ESPT mechanism in these molecules, including this compound, has been a subject of detailed study, revealing intricate dependencies on molecular structure, pH, and the surrounding solvent environment. researchgate.netrsc.orgbowdoin.edu

A remarkable characteristic of this compound is the pH-dependent switching of the photoacidity of its hydroxyl group. researchgate.netrsc.org The protonation state of the amino group acts as a switch, dramatically altering the hydroxyl group's tendency to donate a proton in the excited state. researchgate.netrsc.org

Protonated State (NH3+): When the amino group is protonated, the hydroxyl group becomes a strong photoacid.

Deprotonated State (NH2): In contrast, when the amino group is in its neutral form, the photoacidity of the hydroxyl group is significantly suppressed, resembling its ground state acidity. researchgate.netrsc.org

This on/off switching of photoacidity is a key finding from studies combining time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations. researchgate.netrsc.org

Initial understanding suggested that aminonaphthols might undergo simultaneous ESPT from both the hydroxyl and amino groups to form a zwitterion in the excited state. researchgate.netrsc.org However, detailed analysis of time-correlated single-photon counting emission data for this compound and 8-Amino-2-naphthol led to a re-assignment of this mechanism. researchgate.netrsc.org It was demonstrated that the zwitterion is formed only when the protonated form of the aminonaphthol (with an NH3+ group) is excited. researchgate.netrsc.org In this scenario, ESPT occurs exclusively from the hydroxyl group. researchgate.netrsc.org

The protonation state of the amino group has a profound influence on the photoacidity of the hydroxyl group in this compound. researchgate.netrsc.org In the protonated state (NH3+), the excited state pKa value for the hydroxyl group, denoted as pKa(OH), is approximately 1.1. researchgate.netrsc.org This indicates a significant increase in acidity upon excitation. Conversely, in the deprotonated state (NH2), the pKa(OH) is similar to the ground state pKa(OH) of 9.5, signifying a lack of enhanced photoacidity. researchgate.netrsc.org This switching behavior highlights the critical role of the amino group's electronic state in modulating the photophysical properties of the entire molecule. researchgate.netrsc.org

| State | Functional Group | Condition | pKa Value | Reference |

|---|---|---|---|---|

| Ground State | -OH | Deprotonated Amino Group (-NH2) | 9.5 ± 0.2 | researchgate.net, |

| Excited State | -OH | Protonated Amino Group (-NH3+) | 1.1 ± 0.2 | researchgate.net, |

| Excited State | -OH | Deprotonated Amino Group (-NH2) | ~9.5 | researchgate.net, |

The solvent environment plays a crucial role in the ESPT reactions of aminonaphthols. bowdoin.edu Studies on related aminonaphthols have shown that the ESPT mechanism can differ significantly between aqueous and nonaqueous solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and methanol. bowdoin.edu For instance, in some aminonaphthols, ESPT from the hydroxyl group to form a zwitterion is observed in water, while in other solvents, proton transfer from the ammonium group may be favored. bowdoin.edu In certain solvents like methanol, ESPT might be completely suppressed. bowdoin.edu These solvent effects are critical for understanding and predicting the photochemical behavior of this compound in different environments. bowdoin.edu

Influence of Amino Group Protonation State on Hydroxyl Photoacidity

Time-Resolved Emission Spectroscopy in Characterizing Photoacidity

Time-resolved emission spectroscopy is a powerful technique for elucidating the dynamics of excited-state processes, including ESPT. researchgate.netrsc.orgbowdoin.edu By measuring the decay of fluorescence over time, researchers can identify the different species present in the excited state and determine the rates of their formation and decay. uni-regensburg.de In the study of this compound, time-correlated single-photon counting (TCSPC) has been instrumental. researchgate.netrsc.orgbowdoin.edu This technique provided the crucial data that led to the re-assignment of the zwitterion formation mechanism and quantified the pH-dependent switching of hydroxyl photoacidity. researchgate.netrsc.org The analysis of fluorescence decay times and amplitudes at different pH values allows for the calculation of kinetic parameters and excited-state acidity constants (pKa*). doi.org

Comparison with Related Naphthol Photoacids (e.g., 2-Naphthol (B1666908), 8-Amino-2-naphthol)

The photoacidic properties of this compound (5N2OH) are best understood in comparison to its parent compound, 2-naphthol, and its isomer, 8-Amino-2-naphthol (8N2OH). These comparisons highlight the profound influence of the amino group's position and protonation state on the hydroxyl group's excited-state acidity.

A key finding in the study of both 5N2OH and 8N2OH is that the protonation state of the amino group functions as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group. researchgate.netrsc.org This phenomenon is a stark departure from the behavior of 2-naphthol, which lacks the amino substituent. In acidic solutions, the amino group exists in its protonated, electron-withdrawing form (-NH3+). Upon photoexcitation, this form dramatically enhances the acidity of the hydroxyl group. Conversely, in neutral or basic solutions, the amino group is in its deprotonated, electron-donating form (-NH2), which effectively quenches the photoacidity of the -OH group.

Time-resolved emission spectroscopy and time-correlated single-photon counting (TCSPC) have been instrumental in quantifying this effect. researchgate.netrsc.org The analysis reveals that for both 5N2OH and 8N2OH, zwitterion formation (deprotonation of the hydroxyl group and protonation of the amino group) occurs only from the excitation of the species where the amino group is already protonated in the ground state. rsc.org

The excited-state acidity is quantified by the pKₐ* value. A lower pKₐ* indicates a stronger acid in the excited state. The experimental data starkly illustrates the "switching" effect:

| Compound | Ground State pKₐ(OH) | Excited State pKₐ(OH) [-NH₃⁺ form] | Excited State pKₐ(OH) [-NH₂ form] |

| This compound | 9.5 ± 0.2 rsc.org | 1.1 ± 0.2 rsc.org | ~9.5 rsc.org |

| 8-Amino-2-naphthol | 9.5 ± 0.2 rsc.org | 1.1 ± 0.2 rsc.org | ~9.5 rsc.org |

| 2-Naphthol | ~9.5 researchgate.net | ~2.8 | N/A |

This table demonstrates that when the amino group is protonated (-NH3+), the pKₐ* of the hydroxyl group in both 5N2OH and 8N2OH drops significantly, making them much stronger photoacids than the parent 2-naphthol. rsc.org However, when the amino group is in its neutral form (-NH2), the pKₐ*(OH) is nearly identical to the ground-state pKₐ(OH), indicating that ESPT from the hydroxyl group is suppressed. researchgate.netrsc.org This contrasts with other substituted naphthols, such as 7-methoxy-2-naphthol, where an electron-donating group does not cause such a drastic suppression of photoacidity. researchgate.net

Computational Chemistry and Theoretical Investigations

To provide a molecular-level understanding of the experimental observations, computational chemistry has become an indispensable tool. Theoretical investigations offer insights into the electronic structures, excited states, and reaction pathways that govern the behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. researchgate.net It has been applied to this compound and its isomers to elucidate the mechanism of excited-state proton transfer (ESPT). rsc.org These calculations have been crucial in confirming that the pH-dependent switching of OH photoacidity is linked to the protonation state of the amino group. researchgate.netrsc.org

TD-DFT calculations, often combined with explicit solvent models, can help rationalize the observed spectroscopic data. For instance, in studies of related aminonaphthols, TD-DFT confirmed that the neutral excited state (with an -NH2 group) is significantly stabilized by water molecules, which helps to explain the suppression of photoacidity. acs.orgnih.gov The calculations support the experimental finding that zwitterion formation in 5N2OH and 8N2OH proceeds only when the molecule is excited from its ground state cationic form (-NH3+). rsc.org

Analysis of Electronic Structure and Charge Transfer Mechanisms

The photoacidity of naphthols is intrinsically linked to a significant charge redistribution upon photoexcitation. Upon absorption of a photon, there is a substantial charge transfer from the hydroxyl oxygen to the naphthalene (B1677914) ring system. This leaves the oxygen atom more electron-deficient and the proton more labile, thus increasing acidity.

Computational analyses, such as Mulliken population analysis, have been used to quantify this charge transfer. researchgate.net For 2-naphthol and its derivatives, calculations show that following photoexcitation, the electron density on the oxygen atom decreases. researchgate.net In the excited state of the resulting anion (naphtholate), the charge becomes more delocalized across the aromatic ring system, which adopts a more symmetric, quinoidal structure. researchgate.net This enhanced delocalization in the excited state stabilizes the conjugate base, further promoting proton dissociation. researchgate.net In this compound, the protonated amino group (-NH3+) acts as an electron-withdrawing group that facilitates this charge transfer from the hydroxyl oxygen, enhancing photoacidity. Conversely, the neutral amino group (-NH2) is an electron-donating group that pushes electron density into the ring, counteracting the effect of the hydroxyl group and inhibiting ESPT.

Application of Hammett Relation in Excited State Data Analysis

The Hammett relation is a linear free-energy relationship that describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. It is often used to correlate reaction constants (like pKₐ) with substituent parameters (σ). Attempts have been made to apply this relation to analyze the excited-state acidity (pKₐ*) of substituted naphthols.

However, for this compound and 8-Amino-2-naphthol, the linear free energy Hammett relation was found to be inadequate for describing the excited-state data across the entire pH range. researchgate.netrsc.org Similarly, studies on 7-substituted-2-naphthol compounds revealed divergent Hammett plots for both ground- and excited-state proton transfer reactions. acs.orgnih.gov The plots showed breaks in linearity when moving from electron-donating groups (EDG) to electron-withdrawing groups (EWG). acs.org This divergence suggests that a simple linear relationship cannot capture the complex electronic effects at play, which likely involve different mixing mechanisms between the lowest excited singlet states (¹Lₐ and ¹Lₑ) upon substitution. acs.orgnih.gov

Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, "chemist-friendly" picture of charge distribution and donor-acceptor interactions. In the context of naphthol derivatives, NBO analysis can be used to probe the interactions between donor (e.g., lone pairs on oxygen) and acceptor (e.g., antibonding orbitals of the aromatic ring) orbitals that underlie the charge transfer process. acs.org For example, NBO studies on related azo-naphthol complexes have been used to predict the stabilization energies associated with these donor-acceptor interactions. acs.org This type of analysis can quantify the electronic push from an -NH₂ group or pull from an -NH₃⁺ group, providing a more detailed picture than simple charge calculations.

Reduced Density Gradient (RDG) analysis is a method based on the electron density and its derivatives to visualize and characterize non-covalent interactions. While not specifically documented for this compound in the searched literature, it is a powerful tool for identifying weak interactions like hydrogen bonds and van der Waals forces, which are crucial in solvent-solute interactions and the stabilization of different conformers.

Limitations and Advancements in Computational Methods for Naphthols (e.g., EOM-CCSD)

While TD-DFT is a valuable tool, it has significant limitations, particularly for aromatic systems like naphthols. A major issue is its dramatic failure in correctly predicting the energy and ordering of the two lowest-lying singlet excited states, the ¹Lₐ and ¹Lₑ states. acs.orgosti.govresearchgate.net The relative energies of these states are critical for understanding the photophysics and photochemistry of the molecule. The limitations of TD-DFT in this context are often attributed to its difficulty in describing charge-transfer and doubly-excited configurations. acs.orgosti.gov

To overcome these shortcomings, more advanced and computationally expensive methods are required. The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method has emerged as a much more accurate alternative. acs.orgresearchgate.net Studies have shown that EOM-CCSD accurately predicts the excited-state ordering and energies for naphthols, in line with experimental observations. acs.orgosti.gov Natural transition orbital (NTO) analysis based on EOM-CCSD calculations provides a clear characterization of the ¹Lₐ and ¹Lₑ states. researchgate.net The success of EOM-CCSD represents a significant advancement, providing a reliable theoretical benchmark for studying the complex excited-state dynamics of this compound and related compounds. acs.orgnih.gov

Reactions and Derivatization Chemistry of 5 Amino 2 Naphthol

Diazotization and Coupling Reactions of Amino-Substituted Naphthols

The amino group of 5-amino-2-naphthol allows it to undergo diazotization, a fundamental process in the synthesis of azo compounds. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). careers360.comunacademy.com The resulting diazonium salt is a highly reactive intermediate. organic-chemistry.org

This diazonium salt can then participate in coupling reactions with various aromatic compounds. The stability of diazonium salts is sensitive to the counterion; for instance, phenyldiazonium chloride can be explosive, whereas benzenediazonium (B1195382) tetrafluoroborate (B81430) is more stable for handling. wikipedia.org

Synthesis of Azo Dyes from this compound Precursors

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes from this compound follows a two-step sequence:

Diazotization : The amino group on the this compound molecule is converted into a diazonium salt.

Azo Coupling : The resulting diazonium salt acts as an electrophile and reacts with a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an amine. careers360.com In the case of using the diazonium salt of this compound, it would couple with another aromatic molecule. Alternatively, if a different aromatic amine is diazotized, this compound itself can act as the coupling component, with the coupling typically occurring at the position ortho to the hydroxyl group.

This reaction is the basis for producing a wide variety of colors, as the final hue of the dye is determined by the specific structures of the diazonium salt and the coupling component. conicet.gov.ar

Factors Influencing Cyano Group Hydrolysis in Diazotization

When an aromatic amine contains a cyano group (-CN), its stability during diazotization can be a concern. The strongly acidic conditions and the presence of water required for diazotization can potentially lead to the hydrolysis of the cyano group to a carboxamide or carboxylic acid.

Key factors that influence this undesired side reaction include:

Reaction Temperature : Maintaining low temperatures (typically 0-5°C) is crucial not only for the stability of the diazonium salt but also to minimize the rate of hydrolysis of the cyano group. lkouniv.ac.in

Acid Concentration : The concentration of the mineral acid used can affect the rate of hydrolysis.

Reaction Time : Prolonged exposure to the acidic reaction medium can increase the extent of hydrolysis.

In some synthetic pathways, the hydrolysis of the cyano group is a desired step to create an amide group, which can then participate in subsequent intramolecular reactions, such as ring closure to form triazinones. However, when the goal is to preserve the cyano group, such as in a modified Sandmeyer reaction to produce cyanobenzenes, careful control of reaction conditions is essential. unacademy.comnih.gov

Condensation Reactions and Multi-Component Systems

This compound and its parent compound, 2-naphthol (B1666908), are key substrates in various multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. masterorganicchemistry.comepa.gov

Formation of 1-Aminoalkyl-2-naphthols via Betti Reaction

The Betti reaction is a classic multi-component reaction that synthesizes α-aminobenzylphenols, known as Betti bases. lkouniv.ac.innih.gov The general reaction involves the condensation of a phenol, an aldehyde, and a primary or secondary amine. nih.govfishersci.ca When 2-naphthol (or a derivative like this compound) is used as the phenolic component, it reacts with an aldehyde (e.g., benzaldehyde) and an amine (e.g., ammonia (B1221849) or an aniline) to yield 1-aminoalkyl-2-naphthols. organic-chemistry.orgnih.gov

The reaction is typically initiated by the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich naphthol ring. nrochemistry.com Various catalysts, including phenylboronic acid and zinc oxide nanomicelles, can be used to promote the reaction, and it can even be performed in environmentally friendly media like water. organic-chemistry.orgnih.gov

Table 1: Examples of Betti Reaction Conditions

| Phenolic Component | Aldehyde | Amine | Catalyst/Conditions | Product Type |

| 2-Naphthol | Aromatic Aldehydes | Anilines | Phenylboronic acid in ethanol (B145695) | Aminobenzyl naphthols organic-chemistry.org |

| 2-Naphthol | Substituted Aldehydes | Anilines | Reverse zinc oxide nanomicelles in water | Betti bases nih.gov |

| 2-Naphthol | Benzaldehyde | (S)-1-phenylethylamine | Solvent-free, 60 °C | Aminobenzylnaphthol lkouniv.ac.in |

| 2-Naphthol | Aromatic Aldehydes | Secondary Amines | Triton X-100 surfactant | Betti bases |

Synthesis of Thiophene-Containing Aminobenzylnaphthols

A specific application of the Betti reaction involves the synthesis of aminobenzylnaphthols that incorporate a thiophene (B33073) ring. ontosight.ai These compounds are of interest due to their potential biological activities. lkouniv.ac.inmasterorganicchemistry.com

The synthesis is a one-pot, three-component reaction using:

A naphthol (e.g., 2-naphthol)

A thiophene-based aldehyde (e.g., thiophene-2-carboxaldehyde)

An amine

Researchers have developed efficient and environmentally friendly protocols for this synthesis, for example, using kaolin (B608303) clay as a heterogeneous catalyst under solvent-free conditions. ontosight.ai This approach yields thiophene-tethered Betti bases in good to excellent yields. ontosight.ai

Preparation of Thioamidoalkyl-2-naphthols

1-Thioamidoalkyl-2-naphthols are another class of compounds synthesized via a one-pot, three-component condensation. wikipedia.org This reaction typically involves:

2-Naphthol

An aryl aldehyde

A thioamide, such as thioacetamide (B46855) or thiourea (B124793) google.com

The reaction can be promoted by various catalysts, including novel Brønsted acidic ionic liquids or nanostructured silica-based catalysts, often under solvent-free conditions at elevated temperatures (e.g., 80 °C). nih.govwikipedia.orgacs.orgwikipedia.org These methods are valued for their high efficiency, mild conditions, and adherence to green chemistry principles, as the products can often be purified by simple recrystallization. nih.govacs.orgwikipedia.org

Electropolymerization of Aminonaphthols

Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. This process involves the electrochemical oxidation of monomer units to form radical cations, which subsequently couple to form oligomers and then a polymer film. Aminonaphthols, which contain both amino (-NH2) and hydroxyl (-OH) functional groups on a naphthalene (B1677914) ring system, are suitable monomers for this process, analogous to their simpler counterparts, the aminophenols.

The electropolymerization of aminonaphthol isomers, particularly 5-amino-1-naphthol (B160307), has been a subject of significant research. In acidic aqueous solutions, the electropolymerization of 5-amino-1-naphthol occurs through the selective oxidation of the amino groups. psu.edumdpi.comaip.org This process yields a polymer film with a structure similar to polyaniline, where the monomer units are linked via the nitrogen atoms, and the hydroxyl groups are preserved. aip.org The resulting poly(5-amino-1-naphthol) films are electroactive, demonstrating reversible redox behavior, and are considered conductive polymers. mdpi.comnih.gov

The synthesis is typically performed using cyclic voltammetry, where the potential is repeatedly scanned between defined limits in an acidic medium, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), containing the aminonaphthol monomer. psu.eduaip.org For instance, poly(5-amino-1-naphthol) films have been grown on glassy carbon and gold electrodes from aqueous and non-aqueous (acetonitrile) solutions. aip.orgmdpi.com The resulting films exhibit electrochromic properties, changing color with their oxidation state. nii.ac.jp

While extensive data exists for 5-amino-1-naphthol, specific studies on the electropolymerization of this compound are less detailed in the literature. However, a similar mechanism involving the oxidation of the amino group is anticipated. The position of the functional groups on the naphthalene ring significantly influences the electrochemical behavior and the properties of the resulting polymer. mdpi.com Comparative studies on different aminonaphthol sulfonic acid isomers have shown variations in their radical formation potentials and the morphology of the polymer films under similar conditions. researchgate.net

The electropolymerization of aminophenols (o-, m-, and p-isomers) follows a similar pathway and provides context for the behavior of aminonaphthols. These compounds also form electroactive polymer films through the oxidation of the amino group in acidic media. The resulting polymers, such as poly(2-naphthol), have been noted for their permselective behavior, which is useful in sensor applications. unibas.it

The table below summarizes the experimental conditions for the electropolymerization of various aminonaphthols and related compounds as documented in research findings.

Table 1. Experimental Conditions for Electropolymerization of Aminonaphthols and Analogues

Table 2. Compound Names and PubChem CIDs

Applications of 5 Amino 2 Naphthol and Its Derivatives in Advanced Materials and Technologies

Materials Science Applications

The inherent chemical functionalities of 5-amino-2-naphthol make it a valuable precursor in the synthesis of novel materials with applications ranging from photoactive systems to specialized polymers and sensors.

Photoactive Charge Transfer Compounds for Material Science

Photoactive charge transfer compounds are of significant interest for their potential in materials science, chemical research, and for understanding fundamental charge transfer mechanisms. researchgate.netrsc.org this compound is a photoacid, meaning its acidity changes upon light absorption. rsc.org Specifically, upon UV excitation in water, the acidity of the hydroxyl group in similar naphthol compounds can increase by several orders of magnitude. rsc.org

Research has shown that in this compound (5N2OH), the protonation state of the amino group acts as a pH-dependent "on/off" switch for its photoacidity. researchgate.netrsc.orgrsc.org

Protonated State (NH3+): When the amino group is protonated, the excited-state pKa* of the hydroxyl group is approximately 1.1. researchgate.netrsc.orgrsc.org This indicates a significant increase in acidity in the excited state.

Deprotonated State (NH2): In its deprotonated form, the hydroxyl group's excited-state pKa* is similar to its ground state pKa of 9.5. researchgate.netrsc.orgrsc.org

This switching behavior is due to the dramatic alteration of the hydroxyl group's photoacidity based on the amino group's protonation state. researchgate.netrsc.orgrsc.org This controlled movement of charges is a key area of research for developing photoactive materials. rsc.org Time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations have been employed to study the excited-state proton transfer (ESPT) mechanism in this compound. researchgate.netrsc.orgrsc.org These studies are crucial for designing and synthesizing new materials with specific photoresponsive properties for applications in electronics and photonics.

Polymer Chemistry: Poly(amino naphthalene) and Poly(azomethine) Derivatives

The reactivity of the amino and hydroxyl groups in aminonaphthols allows for their use as monomers in the synthesis of various polymers, including polyamides and poly(azomethine)s, which are known for their thermal stability and potential in high-performance applications. uludag.edu.trresearchgate.netsciensage.inforesearchgate.net

Polyamides: New polyamides have been synthesized through polycondensation reactions involving diamines and various dicarboxylic acids. scribd.com While specific studies focusing solely on this compound were not predominant, research on related aromatic polyamides provides insight into their general properties. These polymers often exhibit good solubility in aprotic polar solvents and possess excellent thermal stability. researchgate.net Thermogravimetric analysis (TGA) of various aromatic polyamides shows that they can be stable at high temperatures, with 10% weight loss temperatures (T10%) often exceeding 400°C. researchgate.netsciensage.infoscribd.comresearchgate.net The glass transition temperatures (Tg) of these materials can range from approximately 190°C to over 260°C, indicating they can be processed at these elevated temperatures. researchgate.netscribd.com

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10%) | Char Yield at 800°C (Nitrogen atm.) |

|---|---|---|---|

| Aromatic Polyamides (General) | 193-262°C | >413-555°C | 50-65% |

| Polyamide from Fluorene derivative | 137°C | 350°C | 25% (at 600°C) |

Poly(azomethine) Derivatives: Poly(azomethine)s, also known as polyimines or Schiff bases, are another class of polymers synthesized from aminonaphthol derivatives. uludag.edu.trnih.gov These polymers, containing an azomethine (–CH=N–) group, are of interest for their thermal resistance and semiconducting properties. uludag.edu.tr For instance, a poly(azomethine) was synthesized from a Schiff base derived from 8-amino-2-naphthol (B94697) and 4-hydroxybenzaldehyde. uludag.edu.tr The resulting polymer (PANAPSB) exhibited a glass transition temperature (Tg) of 150°C and an optical band gap of 1.57 eV, suggesting its potential use in electronic applications. uludag.edu.tr The synthesis of such polymers often involves oxidative polycondensation in an alkaline medium. uludag.edu.tr

Development of Solvent Polarity Sensors

The sensitivity of a molecule's fluorescence to the polarity of its surrounding solvent, a phenomenon known as solvatochromism, is the basis for solvent polarity sensors. rsc.org Derivatives of aminonaphthols have been investigated for this purpose. The fluorescence quantum yield of certain solvatochromic fluorophores is highly sensitive to changes in the local solvent environment, sometimes exhibiting "switch-like" emission properties. nih.gov

For example, a derivative of 4-N,N-dimethylamino-1,8-naphthalimide has been developed as an unnatural amino acid for studying protein interactions. nih.gov This molecule shows a significant increase in fluorescence emission—over 900-fold—upon binding, demonstrating its sensitivity to the local environment. nih.gov While this example does not directly use this compound, it highlights the potential of naphthalimide-based structures, which can be synthesized from aminonaphthols, in sensor applications. Research on PRODAN (6-propionyl-2-dimethylaminonaphthalene) derivatives, which are also used as solvent polarity probes, has shown that constraining the amino group to be coplanar with the naphthalene (B1677914) core can enhance their desirable properties as sensors. researchgate.net This structural modification principle could be applied to derivatives of this compound to develop novel and efficient solvent polarity sensors.

Sensor Technologies

The unique electrochemical and photophysical properties of this compound derivatives are being harnessed to create sophisticated sensor technologies for a variety of analytical applications.

Electrochemical Sensors Based on Poly(5-Amino-1-naphthol) Modified Electrodes

Although the focus of this article is this compound, in the realm of electrochemical sensors, its isomer, 5-amino-1-naphthol (B160307), has been more extensively studied for creating polymer-modified electrodes. The electropolymerization of 5-amino-1-naphthol onto an electrode surface, such as a pencil graphite (B72142) electrode (PGE), results in a poly(5-amino-1-naphthol) (P5A1N) film. scientific.netresearchgate.netresearchgate.net This modified electrode can then be used for the sensitive and selective detection of various analytes.

These sensors operate by measuring the electrochemical response, typically the oxidation or reduction peak of an analyte, using techniques like differential pulse voltammetry. scientific.netresearchgate.netresearchgate.net The P5A1N film enhances the sensor's performance by providing a larger surface area and catalytic activity.

For example, a P5A1N-modified electrode has been successfully used to quantify tyramine, a biogenic amine found in fermented foods. scientific.netresearchgate.net The sensor exhibited a wide linear range and a low detection limit of 89.8 nM. scientific.netresearchgate.net Similarly, these electrodes have been employed for the simultaneous determination of vitamins B6 (pyridoxine) and B2 (riboflavin). researchgate.net Another significant application is the detection of nitric oxide (NO), an important biological signaling molecule. nsf.govnih.gov A sensor with a poly(5A1N) film demonstrated a detection limit as low as 1 nM for NO. nsf.gov

| Analyte | Linear Range | Limit of Detection (LOD) |

|---|---|---|

| Tyramine | 100 nM - 600 µM | 89.8 nM |

| Pyridoxine (Vitamin B6) | 10 - 700 µM | 0.7687 µM |

| Riboflavin (Vitamin B2) | 20 - 400 µM | 0.1535 µM |

| Nitric Oxide (NO) | 0.01 - 10 µM | 1 nM |

pH-Responsive Fluorescence in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The incorporation of functional organic linkers, which can be derived from compounds like this compound, can impart responsive properties to the MOF, such as pH-dependent fluorescence. nih.govnih.govrsc.org

MOFs exhibiting pH-responsive fluorescence can be used as sensors to detect changes in acidity. nih.gov In one study, a MOF built with Zr-O clusters and bipyridyl-based linkers showed a unique pH response with two abrupt fluorescent transitions. nih.gov This high sensitivity to small pH fluctuations was attributed to the cooperative protonation of the pyridyl sites within the MOF structure. nih.gov The fluorescence could be turned "on" or "off" based on the pH, leading to a visual color change. nih.gov

Another example involves a zirconium-based MOF composite that emits blue fluorescence at a pH below 9 and switches to yellow fluorescence at a pH above 9. nih.gov This dual-emission behavior allows for a clear visual indication of pH changes and has been applied in smart coatings to report coating damage and metal corrosion. nih.gov While these examples may not use this compound directly, they demonstrate the principle of using functional organic linkers to create pH-responsive fluorescent MOFs. The amino and hydroxyl groups of this compound make it a suitable candidate for designing such linkers for advanced sensor applications.

Dye Chemistry and Pigments

The unique chemical structure of this compound, featuring both an amino group and a hydroxyl group on a naphthalene backbone, makes it a valuable intermediate in the synthesis of coloring agents. guidechem.com It serves as a precursor, particularly in the creation of azo dyes, which are a dominant class of synthetic colorants used across various industries. guidechem.comvipulorganics.coma2bchem.com

Azo Dye Synthesis and Characterization

The synthesis of azo dyes is a well-established chemical process that generally involves two primary stages: diazotization and azo coupling. redalyc.orgscispace.com Azo dyes are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings, which is fundamental to their color properties. vipulorganics.comcuhk.edu.hk

In this process, a primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. redalyc.orgcuhk.edu.hk This diazonium salt then acts as an electrophile in the subsequent step. The second stage is the coupling reaction, where the diazonium salt reacts with a coupling component—an electron-rich molecule such as a phenol (B47542), an aromatic amine, or, in this context, a naphthol derivative like this compound. scispace.comcuhk.edu.hk

When this compound is used as the coupling component, the diazonium salt attacks one of the activated positions on the naphthalene ring, leading to the formation of a stable azo dye. guidechem.com The specific position of the coupling and the resulting color of the dye are influenced by the reaction conditions (such as pH) and the substituents on both the diazo component and the naphthol. The amino and hydroxyl groups on the this compound ring are auxochromes that intensify the color of the final dye molecule.

The characterization of the newly synthesized azo dyes is crucial to confirm their chemical structure and purity. Standard analytical techniques employed for this purpose include:

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color in the visible spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the dye molecule, such as the N=N stretch of the azo group, O-H stretching for the hydroxyl group, and N-H stretching for the amino group. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure, including the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.netresearchgate.net

Elemental Analysis: To determine the empirical formula of the compound by measuring the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur. redalyc.orggoogle.com

Table 1: Illustrative Synthesis and Characterization of an Azo Dye Using this compound

| Component | Example Reagent | Process Step | Reaction Conditions | Characterization Data (Hypothetical) |

|---|---|---|---|---|

| Diazo Component | Aniline-2-sulfonic acid | Diazotization | Reacted with NaNO₂ in HCl at 0-5°C. redalyc.orggoogle.com | Formation of a diazonium salt solution. |

| Coupling Component | This compound | Azo Coupling | The diazonium salt solution is added to an alkaline solution of this compound, typically in an ice bath. cuhk.edu.hk | Formation of a colored precipitate. |

| Final Dye | Anionic Azo Dye | Purification | Filtered, washed with cold water, and dried. cuhk.edu.hk Recrystallization from a suitable solvent like ethanol (B145695) may be performed. redalyc.org | FTIR (cm⁻¹): ~3400 (O-H), ~3300 (N-H), ~1450-1500 (N=N). UV-Vis (λmax): 480-550 nm (indicating a red to orange hue). |

Application of Naphthol-Derived Dyes in Textile Industry

Azo dyes derived from naphthol precursors, often referred to as azoic or naphthol dyes, are extensively used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and rayon. vipulorganics.comvipulorganics.com Their popularity stems from their ability to produce a wide spectrum of vibrant, deep shades with excellent durability. vipulorganics.comvipulorganics.comevitachem.com

The application of these dyes to textiles is a unique process known as "ingrain" dyeing, where the insoluble dye molecule is synthesized directly within the fibers. vipulorganics.comevitachem.com This method contributes significantly to the dye's superior fastness properties, particularly its resistance to washing. evitachem.com The process typically involves two steps:

Impregnation (Naphtholation): The textile material is first immersed in an alkaline solution of the coupling component, such as this compound. vipulorganics.comtextileapex.com The fabric thoroughly absorbs this precursor.

Development (Coupling): The impregnated fabric is then treated in a second bath containing a cold solution of the diazotized amine (often called a "fast color salt"). vipulorganics.comtextileapex.com This leads to an immediate coupling reaction on the fabric, forming the insoluble azo dye which becomes trapped inside the fiber structure. vipulorganics.com

This in-situ dye formation results in excellent color retention. The properties of the dyed fabric, such as its resistance to fading from light, washing, and rubbing, are critical indicators of quality. These fastness properties are assessed using standardized tests, and the results are typically rated on a numerical scale.

Table 2: Typical Fastness Properties of Textiles Dyed with Naphthol-Derived Dyes

| Fastness Property | Description | Typical Rating for Naphthol Dyes | Reference Scale |

|---|---|---|---|

| Wash Fastness | Resistance of the color to removal during washing. | Good to Excellent (4-5) | Grey Scale for Staining and Color Change (1-5) researchgate.net |

| Light Fastness | Resistance of the color to fading upon exposure to light. | Moderate to Good (3-6) | Blue Wool Scale (1-8) researchgate.net |

| Rubbing Fastness (Crocking) | Resistance of the color to transfer onto another surface by rubbing. | Moderate to Good (3-4) | Grey Scale for Staining (1-5) |

The ability to generate a wide array of colors by simply changing the diazo component to be coupled with the naphthol derivative provides great versatility. vipulorganics.com Dyes derived from compounds like this compound are used to achieve various shades, from yellows and oranges to deep reds and blues, making them a cornerstone of the textile dyeing industry. alibaba.com

Biological and Medicinal Chemistry Relevance of 5 Amino 2 Naphthol Scaffolds

Role of Naphthalene (B1677914) Derivatives in Drug Discovery

Naphthalene and its derivatives have emerged as crucial frameworks in the quest for novel therapeutic agents. researchgate.net The inherent properties of the naphthalene ring system, such as its ability to engage in π-π stacking and van der Waals interactions with biological receptors, make it a privileged scaffold in drug design. acs.org This has led to the development of several FDA-approved drugs containing a naphthalene moiety, including nafcillin (B1677895) (antibacterial), terbinafine (B446) (antifungal), and naproxen (B1676952) (anti-inflammatory). acs.org The continuous exploration of naphthalene derivatives in medicinal chemistry underscores their significance in creating new and effective treatments for a range of diseases. researchgate.netontosight.ai

Pharmacological Activities of Amino-Substituted Benzoxepines and Naphthols

Amino-substituted naphthols, a class of naphthalene derivatives, have garnered significant attention for their diverse biological activities. ijpsjournal.comencyclopedia.pub The introduction of an amino group to the naphthol scaffold can significantly influence the compound's pharmacological profile, leading to enhanced or novel therapeutic properties. encyclopedia.pubchemmethod.comchemmethod.com

Naphthol derivatives have demonstrated considerable potential as anticancer agents. tandfonline.commdpi.comtandfonline.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with various cellular processes in cancer cells. For instance, certain naphthoquinone-naphthol derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by downregulating key signaling pathways, such as the EGFR/PI3K/Akt pathway. tandfonline.comfigshare.com

Research has highlighted the importance of the substitution pattern on the naphthalene ring for anticancer activity. For example, a study on naphthoquinone-naphthol derivatives revealed that the presence of an oxopropyl group at the ortho-position of the quinone group significantly enhanced the inhibitory effects on various cancer cell lines, including HCT116, PC9, and A549. tandfonline.comtandfonline.comfigshare.com Specifically, compound 13 in this study exhibited IC50 values of 1.18 μM, 0.57 μM, and 2.25 μM against HCT116, PC9, and A549 cells, respectively. tandfonline.comtandfonline.comfigshare.com

Another study synthesized a series of 2-naphthol (B1666908) derivatives and evaluated their cytotoxic activity against four human cancer cell lines. One of the compounds, with a 4-fluorophenyl group, showed IC50 values of 1.2 ± 1.1, 1.6 ± 1.0, 0.9 ± 0.1, and 0.8 ± 0.4 μM against Hep G2, A549, MDA 231, and HeLa cell lines, respectively, demonstrating potency comparable to the standard drug doxorubicin. researchgate.net

Interactive Data Table: Anticancer Activity of Naphthol Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 | 1.18 | tandfonline.comtandfonline.comfigshare.com |

| Naphthoquinone-naphthol derivative (Compound 13) | PC9 | 0.57 | tandfonline.comtandfonline.comfigshare.com |

| Naphthoquinone-naphthol derivative (Compound 13) | A549 | 2.25 | tandfonline.comtandfonline.comfigshare.com |

| 2-Naphthol derivative (with 4-fluorophenyl group) | Hep G2 | 1.2 ± 1.1 | researchgate.net |

| 2-Naphthol derivative (with 4-fluorophenyl group) | A549 | 1.6 ± 1.0 | researchgate.net |

| 2-Naphthol derivative (with 4-fluorophenyl group) | MDA 231 | 0.9 ± 0.1 | researchgate.net |

| 2-Naphthol derivative (with 4-fluorophenyl group) | HeLa | 0.8 ± 0.4 | researchgate.net |

Naphthalene-based compounds have a well-established history of use as antimicrobial agents. ijpsjournal.comxiahepublishing.com Several clinically used drugs, such as nafcillin and terbinafine, are built upon a naphthalene framework. xiahepublishing.com The antimicrobial activity of these compounds extends to a broad spectrum of pathogens, including bacteria and fungi. jmchemsci.commdpi.com

The introduction of different functional groups onto the naphthalene scaffold can significantly impact the antimicrobial potency and spectrum. For instance, a study on novel naphthalene-based derivatives showed that a chlorinated derivative demonstrated a distinctive bactericidal effect on aerobic gram-negative bacteria while exhibiting a high safety profile against normal flora. jmchemsci.com The lipophilic and hydrophilic characteristics of the substituents on the naphthalene ring are believed to play a crucial role in their ability to disrupt the bacterial cell wall. jmchemsci.com

In another study, 1-amidoalkyl-2-naphthols were synthesized and evaluated for their antibacterial properties. Several of these compounds exhibited potent activity against Staphylococcus aureus, with some showing better activity than the reference drug gentamicin. encyclopedia.pub

Naphthol derivatives have been identified as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases. nih.govresearchgate.netnih.gov For example, a series of 1-naphthol (B170400) derivatives were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). nih.govresearchgate.net The inhibition constants (Ki) for these compounds were in the micromolar range, indicating potent inhibition. nih.govresearchgate.net

Specifically, the Ki values for the 1-naphthol derivatives against hCA I ranged from 0.034 ± 0.54 to 0.724 ± 0.18 µM, against hCA II from 0.172 ± 0.02 to 0.562 ± 0.21 µM, and against AChE from 0.096 ± 0.01 to 0.177 ± 0.02 µM. nih.govresearchgate.net Furthermore, naphthazarin, a dihydroxy-1,4-naphthoquinone, was found to be an effective inhibitor of benzo(a)pyrene mutagenicity by diverting electrons from cytochrome P-450 enzymes. nih.gov

Antimicrobial Properties of Naphthalene-Based Compounds

In Silico Drug Design and Biological Evaluation

Computational methods, collectively known as in silico drug design, play a pivotal role in modern drug discovery by predicting the properties and activities of new chemical entities before their synthesis and experimental testing. ijpsjournal.comijpsjournal.commdpi.com These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, help in identifying promising drug candidates and optimizing their pharmacological profiles. ijpsjournal.comijpsjournal.com

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in the early stages of drug development. mdpi.comresearchgate.net In silico tools such as SwissADME and pkCSM are widely used to assess the drug-likeness and pharmacokinetic profiles of novel compounds. ijpsjournal.commdpi.comresearchgate.net

Studies on naphthalene derivatives have utilized these tools to predict their ADMET properties. ijpsjournal.commdpi.comresearchgate.net For instance, an in silico study on aminobenzylnaphthols predicted high gastrointestinal absorption for the synthesized compounds. mdpi.com Another study on 1,2-naphthoquinone (B1664529) thiosemicarbazones predicted that the majority of the compounds would possess significant oral absorption and would not be permeable through the blood-brain barrier, which is a desirable characteristic for certain drugs. tandfonline.com These predictions help in prioritizing compounds for further experimental evaluation and guide the design of molecules with improved pharmacokinetic profiles. mdpi.comtandfonline.com

Interactive Data Table: Predicted ADMET Properties of Naphthalene Derivatives

| Compound Class | Predicted Property | In Silico Tool Used | Reference |

| Aminobenzylnaphthols | High gastrointestinal absorption | pkCSM, SwissADME, PreADMET | mdpi.com |

| 1,2-Naphthoquinone thiosemicarbazones | Significant oral absorption | Qikprop | tandfonline.com |

| 1,2-Naphthoquinone thiosemicarbazones | Non-permeable through blood-brain barrier | Qikprop | tandfonline.com |

| Naphthalene and its derivatives | High lipophilicity (logP values) | pkCSM | researchgate.net |

| Naphthalene and its derivatives | Potential to inhibit CYP1A2 enzyme | pkCSM | researchgate.net |

Molecular Docking Studies and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. In the context of 5-amino-2-naphthol, its derivatives have been the subject of molecular docking studies to elucidate their binding affinity and interaction mechanisms with various biological targets.

Naphthalene derivatives, in general, have garnered attention as potential therapeutic agents due to their diverse biological activities. ijpsjournal.com Computational methods, including molecular docking, are applied to evaluate their pharmacokinetic properties and binding potential against therapeutic targets. ijpsjournal.com For instance, studies on naphthalene derivatives have assessed their binding affinity with anticancer targets like thymidylate synthase. ijpsjournal.com

Research into functionalized naphthalene derivatives has demonstrated their potential as anticancer agents. In one study, a series of 1-amino-2-aroylnaphthalenes were synthesized and evaluated for their activity against human prostate cancer cells (PC-3). nih.gov Molecular docking studies were performed to support the in vitro experimental results, suggesting that these compounds could be promising leads for anticancer agents. nih.gov

Furthermore, derivatives of the aminonaphthol scaffold have been investigated for their antibacterial properties. Novel aminobenzylnaphthol derivatives, synthesized via a one-pot three-component reaction, were subjected to molecular docking studies to understand their mechanism of action. researchgate.net These studies targeted the S. aureus DNA gyrase, and the results indicated that the synthesized compounds have the potential to act as inhibitors of this essential bacterial enzyme. researchgate.net

The table below summarizes findings from molecular docking studies involving derivatives of the aminonaphthol scaffold.

| Derivative Class | Biological Target | Key Findings |

| 1-Amino-2-aroylnaphthalenes | Prostate Cancer Cells (PC-3) | Docking studies supported in vitro cytotoxic and apoptotic effects, identifying promising anticancer leads. nih.gov |

| Aminobenzylnaphthol derivatives | S. aureus DNA gyrase | Docking simulations suggested potential inhibitory activity against the bacterial enzyme. researchgate.net |

| Naphthalene derivatives | Thymidylate Synthase | In silico studies highlighted the potential anticancer activity through strong binding affinity. ijpsjournal.com |

These studies underscore the utility of the this compound scaffold in generating derivatives with significant therapeutic potential, with molecular docking serving as a crucial tool for predicting and rationalizing their biological activity at the molecular level.

Role as Building Blocks for Proteomics Research

The chemical structure of this compound, featuring both an amino group and a hydroxyl group on a naphthalene ring system, makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly for applications in proteomics research. scbt.comchemicalbook.com Proteomics, the large-scale study of proteins, often requires specialized chemical tools such as probes, labels, and affinity ligands to investigate protein function, interactions, and localization.

The this compound scaffold can be chemically modified to create these specialized tools. For example, it is used to synthesize affinity ligands for enzymes like HIV-1 integrase. chemicalbook.com The amino and hydroxyl groups provide reactive handles for synthetic elaboration, allowing for the attachment of linkers, reactive groups, or other moieties that can interact with specific protein targets.

The broader class of aminonaphthols and their derivatives are recognized for their utility in creating probes for biological systems. For instance, 8-amino-2-naphthol (B94697), an isomer of this compound, is known as a photoactive charge transfer compound and can be used as a fluorescent probe. medchemexpress.comrsc.org This fluorescence can be sensitive to the local environment, a property that is highly desirable for studying dynamic protein interactions. nih.gov